molecular formula C19H16ClN5OS B2966200 1-(3-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207031-75-1

1-(3-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2966200
CAS No.: 1207031-75-1
M. Wt: 397.88
InChI Key: KERQHPZNDAQERJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety. The 3-chlorophenyl group may influence steric and electronic properties, impacting binding affinity .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-2-26-15-8-6-12(7-9-15)16-11-27-19(22-16)17-18(21)25(24-23-17)14-5-3-4-13(20)10-14/h3-11H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERQHPZNDAQERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine , also known as F988-0272, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C19H16ClN5OS
  • Molecular Weight : 397.89 g/mol
  • IUPAC Name : 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
  • LogP : 4.930 (indicating high lipophilicity)

These properties suggest that the compound is likely to exhibit significant interactions with biological membranes and targets.

Anticancer Activity

Research has indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to F988-0272 have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
F988-0272MCF-7 (breast cancer)Not specified in the sources
Other Triazole DerivativesHCT116 (colon cancer)2.6
Other Triazole DerivativesHepG2 (liver cancer)1.4

In studies comparing various triazole derivatives, some demonstrated superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

F988-0272 has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of F988-0272 can be attributed to several mechanisms:

  • Inhibition of Thymidylate Synthase : Some studies indicate that triazole derivatives may inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells by disrupting nucleotide synthesis .
  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death through the generation of reactive oxygen species (ROS).
  • Receptor Modulation : The structural components of F988-0272 suggest potential interactions with specific receptors or enzymes involved in cellular signaling pathways.

Study 1: Anticancer Efficacy

In a study evaluating various triazole derivatives, one compound exhibited an IC50 value of 1.1 µM against MCF-7 cells, indicating strong antiproliferative effects. The study highlighted the importance of substituents on the triazole ring in enhancing biological activity .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds against S. aureus and E. coli. Results showed significant inhibition zones, suggesting that modifications to the thiazole ring can enhance antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents on Triazole Core Heterocyclic Component Molecular Weight Reported Activity Reference
Target Compound 1-(3-Chlorophenyl), 4-(4-ethoxyphenyl-thiazole) 1,3-Thiazole 423.89 g/mol N/A (Theoretical analysis) -
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1-(2-Nitrophenyl), 4-(benzo[d]thiazol-2-yl) Benzo[d]thiazole 368.35 g/mol Antiproliferative potential
4-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (9b) 1-(4-Methoxyphenyl), 4-(3-chlorophenyl) None 326.78 g/mol NMR-characterized
1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1-(4-Ethoxyphenyl), 4-(oxadiazole-pyridinyl) 1,2,4-Oxadiazole 349.35 g/mol Screening compound
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... 4-(4-Chlorophenyl), complex pyrazole-thiazole Thiazole, pyrazole 572.04 g/mol Antimicrobial activity

Structural Characterization

  • X-ray Crystallography : Isostructural chloro/bromo analogs () were analyzed using SHELXL, revealing planar conformations critical for target binding .
  • NMR Data: Analog 9b () showed distinct NOESY correlations, confirming triazole-thiazole spatial arrangements relevant to the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(3-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, construct the 1,3-thiazole core by reacting 4-ethoxyphenyl-substituted thioamides with α-halo ketones under reflux in ethanol. Next, introduce the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the thiazole-alkyne intermediate and 3-chlorophenyl azide. Key variables include reaction temperature (70–80°C for CuAAC), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% CuI). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Aromatic protons: δ 6.8–7.5 ppm (split patterns depend on substitution).
  • Ethoxy group: δ 1.4 ppm (triplet, CH₃) and δ 4.0 ppm (quartet, CH₂).
  • Triazole NH₂: δ 5.2 ppm (broad singlet, exchangeable with D₂O).
  • ¹³C NMR : Thiazole C-2 (δ 165–170 ppm), triazole C-5 (δ 145–150 ppm).
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), C-S (670–700 cm⁻¹), and NH₂ (3300–3400 cm⁻¹). Validate against computational spectra (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Methodological Answer :

  • Substituent Variation : Replace the ethoxy group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess impact on receptor binding .
  • Bioisosteric Replacement : Substitute the triazole with tetrazole or imidazole rings to evaluate metabolic stability .
  • In Silico Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize modifications that enhance hydrogen bonding (e.g., para-substituted aryl groups) .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity, E. coli ATCC 25922 for antimicrobial activity) and protocols (e.g., MIC determination via broth microdilution).
  • Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference.
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations with nonlinear regression (e.g., GraphPad Prism) to distinguish selective activity from general toxicity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic triazole C-4).
  • Fukui Indices : Calculate using Gaussian 09 to map nucleophilic (f⁻) and electrophilic (f⁺) regions.
  • Solvent Effects : Simulate in polar (water) and nonpolar (chloroform) solvents using PCM models to predict reaction pathways .

Q. What experimental designs are robust for assessing pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2).
  • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • Caco-2 Permeability : Apply the monolayers model with apparent permeability (Pₐₚₚ) thresholds: >1×10⁻⁶ cm/s (high absorption) .

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